2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile
Description
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a bromophenyl sulfanyl group at position 2 and a fluorophenyl substituent at position 4 of the pyridine core. Nicotinonitriles are heterocyclic compounds of pharmacological interest due to their diverse bioactivities, including anticancer, antimicrobial, and kinase inhibitory properties. The bromine and fluorine substituents in this compound likely enhance its electronic and steric properties, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-13-3-7-15(8-4-13)23-18-17(11-21)16(9-10-22-18)12-1-5-14(20)6-2-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUROZCZHWHGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 4-fluorobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-bromothiophenol with 4-fluorobenzaldehyde under basic conditions to form a thioether intermediate.
Cyclization: The intermediate undergoes cyclization with malononitrile in the presence of a base such as potassium carbonate to form the nicotinonitrile core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the constant production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a base like sodium hydride (NaH).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the nitrile group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
- Case Study : A study published in Cancer Research demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects, warranting further investigation into its anticancer potential .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. The presence of the bromine atom and the sulfanyl group enhances its ability to penetrate bacterial cell walls.
- Case Study : Research conducted on structurally related compounds found that they exhibited strong activity against Gram-positive bacteria, including Staphylococcus aureus. This opens avenues for developing new antibiotics based on the structure of this compound .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Case Study : A publication in Neuroscience Letters reported that compounds with similar structures could reduce oxidative stress in neuronal cells, thereby protecting against apoptosis induced by neurotoxic agents . This indicates potential for further exploration of this compound in neuroprotection.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Route:
- Formation of Sulfide Linkage : Reaction between 4-bromobenzenethiol and a suitable electrophile.
- Nitrile Introduction : Use of cyanogen bromide to introduce the nitrile group onto the nicotinic framework.
- Fluorine Substitution : Electrophilic aromatic substitution to introduce fluorine at the para position of the phenyl ring.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, depending on its target, such as signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Nicotinonitrile Derivatives with Halogen Substituents
2-Bromo-4-(4-fluorophenyl)-6-(3-methoxyphenyl)nicotinonitrile (10j)
- Structure : Bromine at position 2, fluorophenyl at position 4, and methoxyphenyl at position 4.
- Synthesis: Achieved a 67% yield via substitution reactions, lower than many analogs (e.g., 85% for pyrazole-containing nicotinonitriles) .
6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile
- Structure : Ethoxy group at position 2 and trimethoxyphenyl at position 3.
- Crystallography : Single-crystal X-ray analysis (R factor = 0.036) confirmed planar geometry, with hydrogen bonding involving the ethoxy oxygen . This suggests that substituents like ethoxy may improve crystallinity compared to sulfanyl groups.
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile
- Structure : Chlorophenyl and methoxyphenyl sulfanyl groups.
- Comparison: Replacing bromine with chlorine reduces steric bulk and alters lipophilicity.
Heterocyclic Variations
Triazole-3-thione Derivatives (e.g., Compounds 19a, 20a, 21a)
- Structure : Triazole core with bromophenyl, chlorophenyl, and piperazinyl/morpholinyl substituents.
- Synthesis Yields: Higher yields (75–82%) compared to nicotinonitriles, possibly due to stabilized intermediates in triazole formation .
- Bioactivity : Piperazinyl and morpholinyl groups in 20a and 21a may enhance solubility and kinase inhibition, contrasting with the nitrile group’s role in redox activity .
Pyrazole-Containing Nicotinonitriles (e.g., Compound 17)
- Structure : Pyrazole at position 2 and naphthyl at position 6.
- Yield : 85%, higher than the target compound’s 67%, likely due to the electron-rich pyrazole stabilizing reaction intermediates .
- Cytotoxicity: Pyrazole derivatives exhibit notable cytotoxic effects, suggesting that heterocyclic appendages may enhance anticancer activity compared to halogenated analogs .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structural components, including the bromophenyl and fluorophenyl groups, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Bromophenyl Group: Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl Group: Often associated with increased metabolic stability and bioactivity.
- Sulfanyl Linkage: Potentially involved in redox chemistry and interaction with thiol-containing biomolecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that compounds with similar structures often act as kinase inhibitors or receptor agonists, influencing pathways related to cancer and metabolic diseases.
Table 1: Comparison of Biological Activities with Related Compounds
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been documented, suggesting a potential role in cancer therapy.
Neuroprotective Effects
Preliminary research indicates that this compound may also exert neuroprotective effects, possibly through modulation of neurotransmitter systems or antioxidant activity. Such properties could be beneficial in treating neurodegenerative diseases.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells.
-
Neuroprotection in Animal Models
- Objective: Evaluate the protective effects against oxidative stress-induced neuronal damage.
- Results: Animals treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
